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molecular formula C12H15NOS B8739270 2H-1,4-Benzothiazin-3(4H)-one, 2-butyl- CAS No. 72687-27-5

2H-1,4-Benzothiazin-3(4H)-one, 2-butyl-

Cat. No. B8739270
M. Wt: 221.32 g/mol
InChI Key: MICJJPIKOOSMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842686B2

Procedure details

To a solution of 2-bromohexanoic acid (10 mmol, 1951 mg) in DMF (10 ml) was added 2-aminothiophenol (10 mmol, 1252 mg) and K2CO3 (50 mmol, 9.9 g) and the reaction mixture stirred at room temperature for 1 h. EDC (10 mmol, 1917 mg) and HOBt (10 mmol, 1351 mg) were added and the reaction mixture was stirred at room temperature for a further 1.5 h. The reaction mixture was diluted with 1N HCl and extracted with ethyl acetate. The organic phase was washed with sat. NaHCO3, brine, dried over Na2SO4 and then filtered through a short plug of silica gel. Evaporation of the solvent gave product as a yellow solid that was used without further purification. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=222.0; tR=3.07.
Quantity
1951 mg
Type
reactant
Reaction Step One
Quantity
1252 mg
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1917 mg
Type
reactant
Reaction Step Two
Name
Quantity
1351 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([OH:5])=O.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[SH:17].C([O-])([O-])=O.[K+].[K+].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>CN(C=O)C.Cl>[CH2:6]([CH:2]1[S:17][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[NH:10][C:3]1=[O:5])[CH2:7][CH2:8][CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
1951 mg
Type
reactant
Smiles
BrC(C(=O)O)CCCC
Name
Quantity
1252 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
9.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1917 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1351 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for a further 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with sat. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica gel
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave product as a yellow solid that
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCC)C1C(NC2=C(S1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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